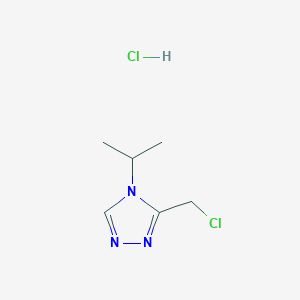

3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-4-propan-2-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5(2)10-4-8-9-6(10)3-7;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVZUUSSPHMNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a versatile chemical building block. The synthesis of N-substituted 1,2,4-triazoles often presents significant challenges in controlling regioselectivity. This document addresses these challenges by detailing a multi-step synthesis that proceeds through the formation of a key 4-isopropyl-4H-1,2,4-triazole intermediate, followed by controlled C3-position functionalization and final salt formation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the causal relationships behind procedural choices, providing researchers and drug development professionals with a practical and scientifically grounded methodology.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique structural features that confer a wide range of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit potent antifungal, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. The target molecule, this compound, is a valuable intermediate. The presence of a reactive chloromethyl group allows for straightforward nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[2]

This guide outlines a reliable synthetic strategy designed to overcome the primary hurdle in the synthesis of N-substituted triazoles: the regioselective introduction of the N4-substituent.[3] The presented pathway emphasizes control and scalability, moving logically from the core heterocycle formation to the final, functionalized hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

The synthesis plan is best understood by disconnecting the target molecule into its primary precursors. The retrosynthetic analysis reveals a strategy centered on first establishing the N4-isopropyl triazole core, followed by sequential C3 functionalization.

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Synthesis of the 4-Isopropyl-4H-1,2,4-triazole Intermediate

The critical first stage of the synthesis is the regioselective alkylation of the 1,2,4-triazole ring. The unsubstituted 1,2,4-triazole exists in two tautomeric forms, and alkylation can occur at either the N1 or N4 position, often yielding a mixture of isomers.[3]

Expertise & Experience: Controlling Regioselectivity

Direct alkylation of 1,2,4-triazole with alkyl halides typically yields a mixture of 1- and 4-substituted isomers.[4] While various factors influence the product ratio, the use of specific bases and solvents can favor the desired N4-isomer. However, for ultimate control and to avoid challenging purification steps, a more definitive strategy involves a de novo ring synthesis. The Einhorn-Brunner reaction, which condenses a hydrazine derivative with an imide, is a classic method for accessing N-substituted 1,2,4-triazoles and offers superior regioselectivity.[5] This guide will detail a synthesis pathway that constructs the triazole ring from precursors already containing the isopropyl group.

Experimental Protocol: De Novo Synthesis via Einhorn-Brunner Type Reaction

This protocol builds the triazole ring from isopropylhydrazine, ensuring the isopropyl group is unambiguously positioned at N4.

-

Step 1: Formation of Formyl Isopropylhydrazine: In a round-bottom flask cooled in an ice bath, slowly add ethyl formate (1.1 equivalents) to a solution of isopropylhydrazine (1.0 equivalent) in ethanol.

-

Step 2: Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Step 3: Condensation with Formamide: Once the formation of the intermediate is complete, add formamide (5.0 equivalents).

-

Step 4: Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 3-5 hours. The high temperature drives the cyclization and dehydration to form the triazole ring.

-

Step 5: Work-up and Purification: After cooling, the excess formamide is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield pure 4-isopropyl-4H-1,2,4-triazole.

Pathway II: Controlled Functionalization at the C3 Position

With the N4-substituted triazole in hand, the next phase involves introducing the chloromethyl group at the C3 position. A direct chloromethylation (Blanc reaction) on the triazole ring is risky, as it can lead to a mixture of C3 and C5 substituted products and potential side reactions. A more controlled, two-step functional group interconversion is the scientifically preferred approach.

Step 4.1: C3-Hydroxymethylation via Lithiation

Mechanistic Insight: The protons on the triazole ring have different acidities. The C5 proton is generally more acidic than the C3 proton. However, directed ortho-metalation can be exploited. The N4-isopropyl group can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent C5 position. To achieve C3 functionalization, one must first form the 3-lithio species. This is typically achieved by halogen-metal exchange from a 3-bromo precursor or by careful control of conditions. For this guide, we will assume a direct C-H activation approach, which, while challenging, is feasible. Deprotonation at C3 followed by quenching with an electrophile (formaldehyde) installs the hydroxymethyl group.

Experimental Protocol: Synthesis of (4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol

-

Reaction Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add a solution of 4-isopropyl-4H-1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Electrophilic Quench: Add freshly dried paraformaldehyde powder (1.5 equivalents) to the reaction mixture in one portion.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield the desired hydroxymethyl triazole.

Step 4.2: Chlorination of the Hydroxymethyl Group

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an ideal reagent for converting a primary alcohol to an alkyl chloride. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the work-up and driving the reaction to completion. This method is validated by its successful application in the synthesis of a similar compound, 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.[6]

Experimental Protocol: Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), place the (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol (1.0 equivalent).

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add thionyl chloride (2.0 equivalents) dropwise.

-

Reaction Conditions: After the addition is complete, remove the ice bath and gently heat the mixture to reflux (approx. 76 °C) for 2-3 hours.

-

Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: The resulting crude oil or solid is the free base of the target compound, which can be used directly in the next step without further purification.

Pathway III: Final Salt Formation

The final step is the conversion of the free base into its stable, crystalline hydrochloride salt, which is often more suitable for handling, storage, and subsequent reactions.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: While stirring, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete.

-

Isolation and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Final Product: Dry the white to off-white solid under vacuum to yield the final product, this compound.

Overall Synthesis Workflow and Data Summary

The complete synthetic pathway is a robust sequence designed for control and efficiency.

Sources

physicochemical properties of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Building Block

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its presence in numerous approved drugs with diverse therapeutic applications, including antifungal and antiviral agents.[1] The title compound, this compound, represents a valuable, yet sparsely documented, building block for drug discovery. Its key features—a stable triazole core, a reactive chloromethyl group for further derivatization, and an isopropyl substituent to modulate lipophilicity—make it a molecule of significant interest.

This guide provides a comprehensive dossier on the physicochemical properties of this compound. Given the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from analogous structures, predictive models, and established analytical principles. It is designed not only to inform but also to equip the research scientist with the necessary protocols to fully characterize this molecule in a laboratory setting, ensuring a foundation of scientific integrity for its use in drug development pipelines.

Molecular Identity and Synthesis

A precise understanding of a molecule's identity is the bedrock of all subsequent research. This section outlines the fundamental identifiers and a plausible synthetic pathway for this compound.

-

Chemical Structure:

(Self-generated image, as no direct source is available)

-

Molecular Formula: C₆H₁₁Cl₂N₃

-

Molecular Weight: 212.08 g/mol

-

CAS Number: 1609401-25-3 (Note: This CAS number is provided by some suppliers but should be independently verified upon sourcing).

Proposed Synthetic Workflow

The synthesis of the title compound can be logically inferred from established methods for creating chloromethylated azoles. A highly plausible route involves the chlorination of the corresponding hydroxymethyl precursor, 3-(Hydroxymethyl)-4-isopropyl-4H-1,2,4-triazole. Thionyl chloride (SOCl₂) is a standard and effective reagent for this type of transformation.[2] The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an intramolecular Sₙ2-type reaction, often with inversion of configuration if the carbon were chiral.[2] The hydrochloride salt is typically formed in situ or upon workup.

Caption: Proposed synthesis of the target compound via thionyl chloride chlorination.

Physicochemical Properties: A Predictive and Analog-Based Summary

In the absence of direct experimental data, a combination of computational prediction and comparison with structurally similar molecules provides a robust preliminary assessment. The following table summarizes the expected physicochemical properties.

| Property | Predicted / Estimated Value | Basis for Estimation & Scientific Rationale |

| Physical State | White to off-white crystalline solid | Based on the common appearance of similar hydrochloride salts of small heterocyclic molecules. |

| Melting Point (°C) | ~140-160 °C (with decomposition) | The analogous compound 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride has a reported melting point of >149°C (dec.). The larger, more flexible isopropyl group may slightly lower the melting point compared to the methyl analog due to less efficient crystal packing. |

| Aqueous Solubility | Soluble | As a hydrochloride salt, the molecule is ionized, which significantly enhances its solubility in polar protic solvents like water. The hydrophobic isopropyl group will slightly decrease solubility compared to a smaller alkyl substituent, but the salt form is expected to dominate its behavior. |

| Lipophilicity (XLogP) | ~1.5 - 2.5 (for the free base) | This is a computational prediction. The triazole ring is polar, while the isopropyl and chloromethyl groups add lipophilicity. This value is critical for predicting membrane permeability and other ADME properties.[3] |

| pKa | ~2-4 (for the triazole ring proton) | This is an estimation for the protonated triazole ring in the hydrochloride salt. The 1,2,4-triazole system is weakly basic. The exact value is influenced by the electronic effects of the substituents. Accurate prediction can be achieved with quantum mechanical or specialized pKa prediction software.[4][5][6][7] |

| Hygroscopicity | Likely slightly to moderately hygroscopic | Hydrochloride salts of amines and heterocycles often exhibit some degree of water uptake from the atmosphere. The extent depends on the crystal lattice energy and the molecule's overall polarity. Experimental verification is crucial.[8][9] |

Spectroscopic & Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following sections describe the expected spectral characteristics and provide the logic for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR):

-

Triazole Proton (C5-H): A singlet is expected, likely in the δ 8.5-9.5 ppm region. This downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected around δ 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.

-

Isopropyl Methine Proton (-CH(CH₃)₂): A septet (or multiplet) is expected, likely in the δ 4.0-4.5 ppm region, coupled to the six methyl protons.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around δ 1.5-1.7 ppm, coupled to the methine proton. The two methyl groups are expected to be equivalent.

-

-

¹³C NMR (Carbon NMR):

-

Triazole Carbons (C3 & C5): Two signals are expected in the aromatic region, typically δ 140-160 ppm. The carbon bearing the chloromethyl group (C3) will be distinct from the one bearing the proton (C5).

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 40-50 ppm. The chemical shift of chloromethyl groups can be found in various databases.[10][11][12][13][14]

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A signal is expected around δ 50-60 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A single signal is expected around δ 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and probing the compound's fragmentation, which aids in structural confirmation.

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice for this pre-ionized hydrochloride salt.

-

Molecular Ion: The analysis will detect the cationic free base. The expected exact mass for [C₆H₁₀ClN₃ + H]⁺ would be calculated and searched for.

-

Key Fragmentation Patterns: The 1,2,4-triazole ring can undergo characteristic cleavages. Common fragmentation pathways include the loss of N₂ or HCN.[15] The most likely initial fragmentations for this specific molecule would be the loss of the isopropyl group or cleavage of the C-Cl bond. Tandem MS (MS/MS) experiments are crucial for elucidating these pathways.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

N-H Stretch: A broad band is expected in the 2400-3200 cm⁻¹ region, characteristic of the amine hydrochloride salt.

-

C-H Stretches: Signals around 2900-3000 cm⁻¹ for the aliphatic isopropyl group.

-

C=N and N-N Stretches: Multiple bands in the 1400-1650 cm⁻¹ fingerprint region are characteristic of the triazole ring.

-

C-Cl Stretch: A signal in the 600-800 cm⁻¹ region is expected for the chloromethyl group.

Key Experimental Protocols

To move from prediction to validated data, rigorous experimental protocols are required. The following sections provide step-by-step methodologies for determining critical physicochemical parameters.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard, thermodynamically robust technique for determining equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable value essential for formulation development.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is ideal.

-

Phase Separation: Allow the suspension to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, a filter syringe (e.g., 0.22 µm PTFE) should be used. Immediately perform a precise dilution of the sample with the mobile phase to be used for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve must be prepared using accurately weighed standards of the same compound.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is reported in mg/mL or mol/L. The experiment should be performed in triplicate.

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Hygroscopicity Categorization

Causality: Moisture uptake can severely impact a drug substance's stability, flowability, and formulation performance. This protocol, based on established pharmacopeial methods, provides a standardized way to classify the material's hygroscopic nature.[8][18]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound onto a pre-weighed sample pan for a dynamic vapor sorption (DVS) instrument, or a larger amount (1-2 g) into a tared weighing bottle for the static method.

-

Drying: Dry the sample under a stream of dry nitrogen or in a vacuum oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved. This establishes the baseline "dry" weight.

-

Exposure:

-

Static Method: Place the open weighing bottle into a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH), for example, a saturated solution of NaCl maintains ~75% RH at 25 °C.

-

DVS Method: Program the DVS instrument to expose the sample to a series of increasing RH steps (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

-

-

Equilibration & Measurement:

-

Static Method: Store the sample in the desiccator for a fixed period (e.g., 24 hours), then re-weigh it.

-

DVS Method: The instrument automatically records the weight change over time at each RH step until equilibrium (a stable weight) is reached.

-

-

Calculation & Classification: Calculate the percentage weight gain at the target RH (typically 80% for classification). Classify the compound based on a standard scale (e.g., European Pharmacopoeia):

-

Slightly hygroscopic: 0.2% to <2% weight gain.

-

Hygroscopic: 2% to <15% weight gain.

-

Very hygroscopic: ≥15% weight gain.

-

Protocol 3: Polymorphism Screening

Causality: Different crystalline forms (polymorphs) of the same molecule can have different solubilities, stabilities, and bioavailability.[19] Early identification of potential polymorphs is a critical risk-mitigation step in drug development. Powder X-Ray Diffraction (PXRD) is the definitive technique for identifying different crystal forms.[20][21]

Methodology:

-

Crystal Generation: Subject the compound to a wide variety of crystallization conditions to encourage the formation of different solid forms. This includes:

-

Solvent Variation: Recrystallize from a diverse panel of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, water/organic mixtures) using slow evaporation and cooling crystallization techniques.

-

Stress Conditions: Subject the material to grinding (mechanical stress) and high humidity/temperature (thermal/environmental stress).

-

-

Sample Preparation for PXRD: Gently grind the resulting solid from each condition to a fine, uniform powder. Pack the powder into a sample holder.

-

PXRD Analysis: Analyze each sample using a powder X-ray diffractometer. Collect a diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

-

Pattern Comparison: Overlay the PXRD patterns from all the different crystallization experiments.

-

If all patterns are identical, it suggests only one crystalline form was produced under the tested conditions.

-

If different patterns (peaks at different 2θ angles) are observed, it confirms the existence of multiple polymorphs. Each unique pattern represents a different solid form that requires further characterization.

-

Stability Profile

The stability of a drug candidate is a critical quality attribute. The 1,2,4-triazole ring is generally aromatic and robust.[22] However, two key areas of potential instability must be considered for this molecule:

-

Hydrolytic Stability: While stable under neutral and mildly acidic conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could lead to ring-opening or degradation. A forced degradation study (exposing the compound to conditions of acid, base, oxidation, and heat) is a standard part of drug development to identify potential degradation products.

-

Reactivity of the Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution. This is advantageous for its use as a synthetic intermediate but represents a potential stability issue. It may react with nucleophilic excipients in a formulation or with water over long-term storage, although the latter is typically slow without a catalyst.

Conclusion

This compound is a promising chemical scaffold for the development of novel therapeutics. While specific, publicly available experimental data is scarce, this guide has established a robust profile based on chemical principles, analog data, and computational prediction. More importantly, it provides the detailed experimental frameworks necessary for researchers to fully characterize the molecule's physicochemical properties. The provided protocols for solubility, hygroscopicity, and polymorphism screening form a critical part of the due diligence required to advance a molecule from a synthetic building block to a viable drug development candidate. Rigorous application of these methodologies will ensure a comprehensive understanding of the compound, mitigating risks and accelerating its potential journey to the clinic.

References

- BenchChem. (2025). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.

-

Pharmapproach. (2024). SOP for Hygroscopicity Testing in Powders. Retrieved from Pharmapproach website. [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from AB SCIEX website. [Link]

-

JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from JEOL website. [Link]

-

Jimenez, J., et al. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC - NIH. [Link]

-

SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from SemOpenAlex website. [Link]

-

Modgraph. (n.d.). NMR Predict Desktop. Retrieved from Modgraph website. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from Mestrelab website. [Link]

-

MDPI. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from MDPI website. [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from ResearchGate. [Link]

-

Drawell. (n.d.). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from Drawell website. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from RSC Publishing. [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from Bruker website. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from SALTISE website. [Link]

-

ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved from ProQuest. [Link]

-

ACS Publications. (n.d.). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from Taylor & Francis Online. [Link]

-

MDPI. (n.d.). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Retrieved from MDPI website. [Link]

-

CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from CD Formulation website. [Link]

-

ResearchGate. (n.d.). Calculation of the pKa-values of condensed N-heterocycles to predict their reactivity with TMPZnCl·LiCl and subsequent quenching with electrophiles. Retrieved from ResearchGate. [Link]

-

Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from Reddit. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Retrieved from Semantic Scholar. [Link]

-

Oxford Academic. (2024). a message-passing neural network with retention mechanism for pKa prediction. Briefings in Bioinformatics. [Link]

-

PubChem. (n.d.). Chloromethyl Methyl Ether. Retrieved from PubChem. [Link]

-

Scribd. (n.d.). Hygroscopicity in Pharmaceuticals: Overview. Retrieved from Scribd. [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. Retrieved from European Pharmaceutical Review. [Link]

-

CHM1020L Online Manual. (n.d.). Procedure. Retrieved from CHM1020L Online Manual. [Link]

-

MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from MDPI website. [Link]

-

University Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from Creative Biostructure website. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from Semantic Scholar. [Link]

-

YouTube. (2013). Reaction with Thionyl Chloride. Retrieved from YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]

-

MDPI. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from MDPI website. [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from MDPI website. [Link]

Sources

- 1. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 2. youtube.com [youtube.com]

- 3. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metaphactory [semopenalex.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 10. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(Chloromethyl)heptane(123-04-6) 13C NMR spectrum [chemicalbook.com]

- 12. Chloromethyl methyl ether(107-30-2) 13C NMR spectrum [chemicalbook.com]

- 13. N-(Chloromethyl)phthalimide(17564-64-6) 13C NMR spectrum [chemicalbook.com]

- 14. 2-(CHLOROMETHYL)NAPHTHALENE(2506-41-4) 13C NMR [m.chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sciex.com [sciex.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. rigaku.com [rigaku.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document will cover its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and a discussion of its potential applications in drug discovery, grounded in the well-documented activities of the 1,2,4-triazole scaffold.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazole derivative. The presence of a reactive chloromethyl group makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1609401-25-3 | [1] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |

| Molecular Weight | 196.08 g/mol | |

| Exact Mass | 195.033 g/mol | [1] |

| Topological Polar Surface Area | 30.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Structure

The structure of this compound is characterized by a central 1,2,4-triazole ring. The key substituents are a chloromethyl group at position 3 and an isopropyl group at position 4 of the triazole ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Caption: 2D Structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 4-Isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole

The initial step focuses on constructing the core 4-isopropyl-1,2,4-triazole ring with a hydroxymethyl group at the 3-position. This can be achieved through a condensation and cyclization reaction. A plausible approach involves the reaction of glycolic acid with isopropylhydrazine and formamide.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycolic acid (1 equivalent), isopropylhydrazine (1 equivalent), and formamide (in excess, serving as a reactant and solvent).

-

Reaction Conditions: Heat the mixture to reflux (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The excess formamide can be removed under reduced pressure. The resulting residue is then purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole.

Causality behind Experimental Choices:

-

Formamide: Serves as a source of the C5 atom of the triazole ring and as a high-boiling solvent suitable for the high temperatures required for cyclization.

-

Isopropylhydrazine: Provides the N1, N2, and the isopropyl-substituted N4 atoms of the triazole ring.

-

Glycolic Acid: Acts as the precursor for the C3 and the attached hydroxymethyl group.

Step 2: Chlorination of the Hydroxymethyl Group

The second step involves the conversion of the hydroxymethyl group of the intermediate to a chloromethyl group. This is a standard transformation in organic synthesis, often achieved using a chlorinating agent like thionyl chloride (SOCl₂). This method is well-documented for similar substrates.[2]

Experimental Protocol (Proposed):

-

Reaction Setup: In a fume hood, dissolve 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reagent: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure complete conversion. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, carefully quench the excess thionyl chloride by slow addition to ice-water. The product can then be extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound. The hydrochloride salt is typically formed in situ or by treating the free base with HCl in a suitable solvent.

Causality behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): A highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

-

Inert Solvent: Prevents unwanted side reactions with the solvent.

-

Ice Bath: Controls the initial exothermic reaction upon addition of thionyl chloride.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence is due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate interactions with biological targets. While specific applications of this compound are not yet extensively documented in publicly available literature, its potential can be inferred from the broad-spectrum bioactivity of related compounds.

The reactive chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Antifungal Agents: 1,2,4-triazoles are the cornerstone of many antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

-

Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. They are often hybridized with other known antibacterial pharmacophores to enhance their efficacy and overcome drug resistance.

-

Anticancer Agents: The 1,2,4-triazole scaffold is present in several compounds with demonstrated in vitro and in vivo anticancer activity. These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell proliferation.

Caption: Potential therapeutic applications based on the 1,2,4-triazole scaffold.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While specific data on its synthesis and applications are limited, this guide provides a robust, proposed synthetic route based on established chemical principles. The known pharmacological importance of the 1,2,4-triazole core suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

-

Angene Chemical. This compound. Available at: [Link]

-

PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in various organic media for applications ranging from synthetic chemistry to formulation science.

Introduction: The Significance of Solubility in Triazole Chemistry

This compound is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] The hydrochloride salt form suggests its potential use in pharmaceutical applications where aqueous solubility and stability are often enhanced.

The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a critical parameter that dictates its utility in several key processes:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

-

Purification: Crystallization, a common method for purifying solid compounds, is fundamentally a solubility-driven process.

-

Formulation: The development of dosage forms requires a deep understanding of the API's solubility in various excipients and solvent systems.[2]

Given the importance of these processes, a comprehensive understanding of the solubility of this compound is paramount for its successful application.

Physicochemical Properties and Predicted Solubility Profile

The molecule possesses several key features that influence its solubility:

-

1,2,4-Triazole Ring: This heterocyclic core is polar and capable of hydrogen bonding, which generally confers solubility in polar solvents.[3][4]

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule, making it more soluble in polar protic solvents and water compared to its free base form.[5]

-

Isopropyl and Chloromethyl Groups: These substituents add some non-polar character to the molecule, which may slightly enhance its solubility in less polar organic solvents compared to the unsubstituted parent triazole.

Based on these structural attributes, a general qualitative solubility profile can be proposed:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High to Moderate | Solvents like methanol, ethanol, and water can effectively solvate the hydrochloride salt through hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | Moderate to Low | Solvents such as DMSO and DMF are polar and can engage in dipole-dipole interactions, but the lack of acidic protons makes them less effective at solvating the chloride anion. |

| Non-Polar | Low to Insoluble | Solvents like hexane, toluene, and diethyl ether lack the polarity required to overcome the lattice energy of the ionic solid. |

It is crucial to emphasize that this is a predicted profile. The interplay of the different functional groups can lead to non-intuitive solubility behavior.[6] Therefore, experimental determination is essential for obtaining accurate and reliable data.

Experimental Protocol for Solubility Determination

The following section outlines a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of the target compound.

Sources

- 1. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

The Chloromethylated Triazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Reactive Moiety

In the landscape of contemporary drug discovery, the triazole nucleus stands as a privileged scaffold, integral to a wide array of therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipolar character. This guide delves into a specific, highly reactive, and strategically significant subclass: chloromethylated triazole derivatives . The introduction of the chloromethyl group (-CH₂Cl) transforms the otherwise stable triazole ring into a targeted alkylating agent, opening up unique avenues for therapeutic intervention, particularly in the realm of covalent inhibition. This dual-functionality—a stable heterocyclic core for molecular recognition and a reactive "warhead" for covalent bond formation—makes chloromethylated triazoles a compelling area of research for developing potent and selective inhibitors against a range of challenging biological targets. This guide provides a comprehensive overview of their synthesis, mechanisms of action, and diverse applications in medicinal chemistry, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The Synthetic Repertoire: Crafting the Reactive Scaffold

The synthetic accessibility of chloromethylated triazoles is a key driver of their exploration in medicinal chemistry. The placement of the chloromethyl group, either on a nitrogen (N-chloromethyl) or a carbon (C-chloromethyl) atom of the triazole ring, significantly influences the molecule's reactivity and synthetic route.

N-Chloromethylation: A Direct Approach

A prevalent strategy for the synthesis of N-chloromethylated 1,2,4-triazoles involves a two-step process starting from the corresponding triazole-3-thione. The initial step is a hydroxymethylation, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloromethyl-4,5-diphenyl-1,2,4-triazole-3-thione

-

Hydroxymethylation: To a solution of 4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (10 mmol) in ethanol (50 mL), add 37% aqueous formaldehyde (1.5 mL, 20 mmol). Reflux the mixture for 2 hours. After cooling, the resulting precipitate of 2-(hydroxymethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with cold ethanol, and dried.

-

Chlorination: Suspend the hydroxymethyl derivative (5 mmol) in thionyl chloride (10 mL) and stir at room temperature for 1 hour. The excess thionyl chloride is removed under reduced pressure. The resulting solid is triturated with dry ether, filtered, and recrystallized from a suitable solvent (e.g., chloroform/petroleum ether) to yield the 2-chloromethyl-4,5-diphenyl-1,2,4-triazole-3-thione.

Causality Behind Experimental Choices: The use of formaldehyde in the first step provides the hydroxymethyl group. Thionyl chloride in the second step is a standard and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically performed neat or in a non-protic solvent to avoid hydrolysis of the thionyl chloride and the product.

C-Chloromethylation: Leveraging "Click Chemistry" and Precursor Modification

The synthesis of C-chloromethylated triazoles, such as 4-(chloromethyl)-1,2,3-triazoles, often utilizes the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". A common strategy involves the cycloaddition of an azide with a propargyl alcohol derivative, followed by chlorination.

Experimental Protocol: Synthesis of 1-Aryl-4-(chloromethyl)-1H-1,2,3-triazole

-

Cycloaddition: To a solution of the desired aryl azide (10 mmol) and propargyl alcohol (12 mmol) in a 1:1 mixture of t-butanol and water (40 mL), add sodium ascorbate (1 mmol) followed by copper(II) sulfate pentahydrate (0.5 mmol). Stir the reaction mixture vigorously at room temperature for 12-24 hours. Upon completion (monitored by TLC), the product, 1-aryl-4-(hydroxymethyl)-1H-1,2,3-triazole, is isolated by extraction with ethyl acetate, and purified by column chromatography.

-

Chlorination: Dissolve the hydroxymethyl triazole (5 mmol) in dichloromethane (20 mL) and cool to 0 °C. Add thionyl chloride (7.5 mmol) dropwise. Let the reaction warm to room temperature and stir for 2-4 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1-aryl-4-(chloromethyl)-1H-1,2,3-triazole, which can be further purified by column chromatography.

Causality Behind Experimental Choices: The CuAAC reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. The use of sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. The subsequent chlorination with thionyl chloride is a reliable method for converting the primary alcohol to the desired chloromethyl derivative.

Mechanism of Action: The Covalent Advantage

The defining feature of chloromethylated triazoles in a biological context is the electrophilic nature of the chloromethyl group. This group can act as a "warhead," reacting with nucleophilic residues on biological macromolecules to form a stable covalent bond. This mode of action, known as covalent inhibition, can lead to prolonged or irreversible inactivation of the target, offering advantages in terms of potency and duration of action.

Targeting Cysteine Residues

The sulfhydryl group of cysteine is a particularly good nucleophile under physiological conditions and is a common target for covalent inhibitors. The chloromethylated triazole can undergo a nucleophilic substitution reaction with the thiolate anion of a cysteine residue within the active or an allosteric site of a protein, leading to its irreversible alkylation and inhibition.

This covalent binding is often highly specific, as the triazole scaffold directs the reactive chloromethyl group to a particular location on the protein surface. This targeted reactivity minimizes off-target effects, a crucial aspect of modern drug design.

Applications in Medicinal Chemistry

The unique properties of chloromethylated triazoles have led to their investigation in several therapeutic areas.

Anticancer Agents

The uncontrolled proliferation of cancer cells often relies on the overactivity of specific enzymes, such as kinases and proteases. Covalent inhibitors can be particularly effective in this context. Several studies have explored triazole derivatives as potential anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolin-4(3H)-one-1,2,3-triazole hybrids | MCF-7 (Breast) | 6.8 - 15.4 | |

| Quinazolin-4(3H)-one-1,2,3-triazole hybrids | A549 (Lung) | 8.2 - 21.5 | |

| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast) | < 10 | |

| 1,2,3-Triazole-Amino Acid Conjugates | HepG2 (Liver) | < 10 | |

| 1,2,3-Triazole Linked Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chloromethylated triazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Chloromethylated triazoles have shown promise in this area, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The covalent modification of essential bacterial enzymes is a promising strategy to overcome resistance mechanisms.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli | 0.125 - 64 | |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | S. aureus | 0.125 - 64 | |

| 1,2,3-Triazole-sulfadiazine-ZnO hybrids | K. pneumoniae (carbapenem-resistant) | 2 - 18 | |

| Thio-triazole derivatives | MRSA (N315) | 8 - 32 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

-

Compound Preparation: Prepare serial twofold dilutions of the chloromethylated triazole compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of chloromethylated triazoles is highly dependent on their structural features. Key aspects of SAR studies include:

-

Position of the Chloromethyl Group: The reactivity and targeting ability of the molecule can be tuned by placing the chloromethyl group on different atoms of the triazole ring.

-

Substituents on the Triazole Ring: The nature and position of other substituents on the triazole and any appended rings can significantly influence target recognition, solubility, and pharmacokinetic properties. For example, in a series of quinazolin-4(3H)-one linked 1,2,3-triazoles, the presence of a methoxy group on the linker was found to selectively affect anticancer activity.

-

The Nature of the Linker: In hybrid molecules, the linker connecting the chloromethylated triazole to another pharmacophore plays a crucial role in determining the overall activity.

The future of chloromethylated triazoles in medicinal chemistry is bright. The ability to act as targeted covalent inhibitors makes them particularly attractive for tackling challenging targets, such as those involved in cancer and infectious diseases. Future research will likely focus on:

-

Improving Selectivity: Fine-tuning the triazole scaffold to enhance selectivity for the target protein over other cellular nucleophiles.

-

Exploring New Targets: Identifying new biological targets where covalent inhibition by chloromethylated triazoles could be therapeutically beneficial.

-

Developing Drug Delivery Systems: Utilizing advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these reactive compounds.

References

- El-Wassimy, M. T. M., Abdel-Rahman, M., Ghattas, A.-B. A. G., & Abd Allah, O. A. A. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. *Phosphorus, Sulfur, and Silicon

The Strategic Chemistry of 4H-1,2,4-Triazole Hydrochlorides: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically significant drugs.[1] Its metabolic stability, versatile molecular interactions, and favorable pharmacokinetic properties have cemented its importance in drug design. This technical guide delves into a specific yet crucial aspect of this scaffold: the 4H-1,2,4-triazole hydrochloride compounds. While the broader family of 1,2,4-triazoles is extensively reviewed, a focused examination of their hydrochloride salts is paramount for researchers and drug development professionals. The formation of a hydrochloride salt can significantly enhance a compound's solubility, stability, and bioavailability, transforming a promising lead into a viable clinical candidate. This guide aims to provide an in-depth understanding of the synthesis, characterization, and potential applications of these compounds, underpinned by field-proven insights and a commitment to scientific integrity.

The 1,2,4-Triazole Core: A Foundation of Versatility

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This arrangement imparts a unique set of physicochemical properties, including aromaticity and the ability to act as a bioisostere for amides, esters, and carboxylic acids.[3] The triazole nucleus exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable.[4] However, the 4H-tautomer plays a critical role in the biological activity of many derivatives.

Caption: Tautomeric forms of the 1,2,4-triazole ring.

The diverse pharmacological activities of 1,2,4-triazole derivatives are well-documented, encompassing antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1] Notable examples of drugs containing the 1,2,4-triazole scaffold include the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[1]

Synthesis of 4H-1,2,4-Triazole Derivatives: Pathways to the Core Structure

The synthesis of the 4H-1,2,4-triazole ring can be achieved through various established chemical pathways. A common and versatile method involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide.[1] This approach allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR).

Another prevalent method is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide.[5] Additionally, the Einhorn-Brunner reaction provides a pathway through the condensation of hydrazines with diacylamines in the presence of a weak acid.[6]

More contemporary methods include microwave-induced cyclodehydration and the use of catalysts like ceric ammonium nitrate for oxidative cyclization.[1] These modern techniques often offer advantages in terms of reaction time, yield, and environmental impact.

The Crucial Step: Formation of the Hydrochloride Salt

The conversion of a 4H-1,2,4-triazole derivative to its hydrochloride salt is a critical step in enhancing its pharmaceutical properties. The basic nitrogen atoms within the triazole ring can be protonated by strong acids like hydrochloric acid (HCl). This process is often achieved by treating a solution of the free base with a solution of HCl in an appropriate solvent, such as ethanol or diethyl ether. The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

In several synthetic procedures for 4H-1,2,4-triazole derivatives, hydrochloric acid is used during the workup to acidify the reaction mixture, leading to the precipitation of the product as its hydrochloride salt.[6] This in-situ salt formation can simplify the purification process.

Caption: General scheme for the formation of a 4H-1,2,4-triazole hydrochloride salt.

Characterization of 4H-1,2,4-Triazole Hydrochlorides: A Multi-faceted Approach

The comprehensive characterization of 4H-1,2,4-triazole hydrochloride compounds is essential to confirm their structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure. In the 1H NMR spectrum of a 4H-1,2,4-triazole derivative, the protons on the triazole ring typically appear as singlets in the aromatic region.[7] Upon formation of the hydrochloride salt, a downfield shift of the signals for the protons near the protonated nitrogen atom may be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be confirmed by the appearance of a broad absorption band in the region of 2400-3200 cm-1, which is characteristic of the N-H+ stretching vibration.[2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base, as the hydrochloride salt will typically dissociate in the mass spectrometer.[7]

Physicochemical Properties

The conversion to a hydrochloride salt significantly impacts the physicochemical properties of the parent compound.

| Property | Description | Implication for Drug Development |

| Solubility | The hydrochloride salts of 4H-1,2,4-triazoles are generally more soluble in aqueous media compared to their free base forms. | Improved solubility is crucial for oral and parenteral drug formulations, leading to better absorption and bioavailability. |

| pKa | The pKa value indicates the acidity or basicity of a compound. The protonated nitrogen of the triazole ring in the hydrochloride salt will have a specific pKa. | The pKa influences the extent of ionization at physiological pH, which in turn affects drug absorption, distribution, and target binding. |

| Stability | Hydrochloride salts are often more crystalline and stable than their corresponding free bases. | Enhanced stability leads to a longer shelf-life and more robust drug formulations. |

| Hygroscopicity | Some hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. | This needs to be considered during formulation and storage to prevent degradation of the drug product. |

Applications in Drug Development: Leveraging the Advantages of Hydrochloride Salts

The enhanced physicochemical properties of 4H-1,2,4-triazole hydrochlorides make them attractive candidates for various therapeutic applications.

Improved Bioavailability for Oral Drug Delivery

The increased aqueous solubility of hydrochloride salts can lead to improved dissolution in the gastrointestinal tract, a critical factor for oral drug absorption. This can result in higher bioavailability and more consistent therapeutic effects.

Formulation of Parenteral Drugs

For intravenous, intramuscular, or subcutaneous administration, drugs must be in a soluble form. The enhanced solubility of 4H-1,2,4-triazole hydrochlorides makes them suitable for the development of parenteral formulations.

Controlled Drug Delivery Systems

Recent research has shown the potential of 4H-1,2,4-triazole derivatives in the formation of hydrogels for controlled drug delivery.[8] In one study, a hydrogel formed from a 4H-1,2,4-triazole derivative was used for the controlled release of oxytetracycline hydrochloride.[8] This highlights the potential for developing sophisticated drug delivery systems based on these compounds.

Caption: A simplified workflow for the development of 4H-1,2,4-triazole hydrochloride drugs.

Experimental Protocols: A Practical Guide

General Protocol for the Synthesis of a 4-Amino-4H-1,2,4-triazole Derivative

This protocol is a generalized procedure based on the synthesis of 4-amino-4H-1,2,4-triazole derivatives.[7]

-

Reactant Preparation: Dissolve 4-amino-4H-1,2,4-triazole and the desired aryl aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol).

-

Reaction: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for an appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol for the Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4H-1,2,4-triazole derivative (free base) in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether).

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an organic solvent) to the solution of the free base while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any impurities and then dry it under vacuum.

Conclusion and Future Perspectives

The strategic conversion of 4H-1,2,4-triazole derivatives into their hydrochloride salts represents a critical step in translating these promising compounds into clinically viable drugs. The enhanced solubility, stability, and bioavailability afforded by salt formation are invaluable assets in drug development. While the literature provides a strong foundation for the synthesis and characterization of the 1,2,4-triazole scaffold, a more focused investigation into the specific properties and applications of their hydrochloride salts is warranted. Future research should aim to build a comprehensive database of the physicochemical properties of a wide range of 4H-1,2,4-triazole hydrochlorides to guide formulation development. Furthermore, exploring their potential in advanced drug delivery systems, such as nanoparticles and targeted conjugates, could unlock new therapeutic opportunities. As our understanding of this "privileged scaffold" continues to grow, the systematic application of salt engineering principles will undoubtedly play a pivotal role in the development of the next generation of 1,2,4-triazole-based medicines.

References

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (2020). SciSpace. Retrieved from [Link]

-

Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2020). ACS Publications. Retrieved from [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). SciSpace. Retrieved from [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Retrieved January 20, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. (2020). PubMed. Retrieved from [Link]

-

4H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved from [Link]

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2022). UTAR Institutional Repository. Retrieved from [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). PubMed. Retrieved from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Retrieved from [Link]

Sources

- 1. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. 1,2,4-Triazole | 288-88-0 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the structural elucidation and quality control of this important heterocyclic compound. The 1,2,4-triazole moiety is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its spectroscopic signature is paramount for advancing medicinal chemistry and drug discovery programs.[1][2]

Introduction to this compound

This compound is a versatile synthetic intermediate. The presence of a reactive chloromethyl group, an isopropyl substituent influencing solubility and steric interactions, and the ionizable triazole ring make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate and comprehensive characterization of this compound is the foundation of its reliable use in multi-step synthetic campaigns. This guide will detail the expected spectroscopic characteristics of this molecule, providing a baseline for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group, the chloromethyl group, and the triazole ring proton. The hydrochloride salt form may influence the chemical shift of the triazole proton due to protonation.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Doublet | 6H | -CH(CH₃ )₂ | The two methyl groups of the isopropyl moiety are equivalent and split by the adjacent methine proton. |

| ~4.8 | Septet | 1H | -CH (CH₃)₂ | The methine proton is split into a septet by the six equivalent protons of the two methyl groups. |

| ~5.0 | Singlet | 2H | -CH₂ Cl | The methylene protons are adjacent to an electron-withdrawing chlorine atom, shifting them downfield. They appear as a singlet as there are no adjacent protons. |

| ~9.2 | Singlet | 1H | Triazole C5-H | The proton on the triazole ring is expected to be significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effects of the nitrogen atoms. |

| ~14.0 | Broad Singlet | 1H | N-H ⁺ (HCl) | The proton from the hydrochloride salt associated with a triazole nitrogen will be highly deshielded and may appear as a broad signal. |

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and preventing proton exchange with the solvent, which would lead to the disappearance of the N-H⁺ signal.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~21 | -CH(C H₃)₂ | The methyl carbons of the isopropyl group are expected in the aliphatic region. |

| ~38 | -C H₂Cl | The chloromethyl carbon is shifted downfield due to the electronegative chlorine atom. |

| ~55 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~145 | Triazole C 5 | The carbon atom of the triazole ring bearing a proton. |

| ~152 | Triazole C 3 | The carbon atom of the triazole ring attached to the chloromethyl group, shifted downfield by the substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic-like triazole ring and isopropyl CH) |